molecular formula C13H30P2 B14504042 Phosphine, methylenebis[bis(1-methylethyl)- CAS No. 63366-53-0

Phosphine, methylenebis[bis(1-methylethyl)-

Cat. No.: B14504042
CAS No.: 63366-53-0
M. Wt: 248.32 g/mol
InChI Key: CENARGAPNWIAMY-UHFFFAOYSA-N
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Description

Phosphine, methylenebis[bis(1-methylethyl)- is an organophosphorus compound with the chemical formula C6H15OP. It is also known as diisopropoxyphosphine. This compound is a colorless liquid with a lower boiling point and density. It is slightly soluble in water and soluble in some organic solvents such as ether and benzene at room temperature .

Preparation Methods

Phosphine, methylenebis[bis(1-methylethyl)- can be synthesized through the reaction of isopropyl alcohol and phosphine trichloride, generating phosphine, methylenebis[bis(1-methylethyl)- and hydrogen chloride. The reaction process needs to be carried out under the protection of inert gas and at low temperature to avoid the production of dangerous substances . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional safety and efficiency measures in place.

Chemical Reactions Analysis

Phosphine, methylenebis[bis(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can undergo substitution reactions with various reagents to form different phosphine compounds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosphine, methylenebis[bis(1-methylethyl)- is often used as a reagent in organic synthesis, especially as a ligand in transition metal-catalyzed reactions. It is used in the synthesis of compounds containing phosphorus atoms, which are important in the fields of drugs, pesticides, and dyes. Additionally, it can be used as a chemical reagent in research and laboratories .

Mechanism of Action

The mechanism by which phosphine, methylenebis[bis(1-methylethyl)- exerts its effects involves its ability to act as a ligand in transition metal-catalyzed reactions. It can coordinate with transition metals, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Phosphine, methylenebis[bis(1-methylethyl)- can be compared with other similar compounds such as:

    Phosphine, bis(1-methylethyl)-:

    Phosphine, bis(1,1-dimethylethyl)-:

The uniqueness of phosphine, methylenebis[bis(1-methylethyl)- lies in its specific structure, which allows it to act as a versatile ligand in various chemical reactions.

Properties

CAS No.

63366-53-0

Molecular Formula

C13H30P2

Molecular Weight

248.32 g/mol

IUPAC Name

di(propan-2-yl)phosphanylmethyl-di(propan-2-yl)phosphane

InChI

InChI=1S/C13H30P2/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8/h10-13H,9H2,1-8H3

InChI Key

CENARGAPNWIAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(CP(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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